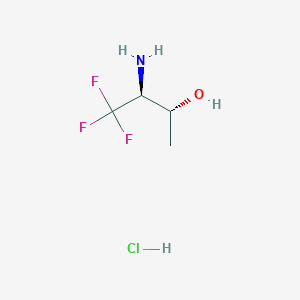

(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride” is a compound that contains an amino group (-NH2), a hydroxyl group (-OH), and three fluorine atoms attached to the same carbon atom. The (2R,3S) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and hydroxyl groups onto a 4,4,4-trifluorobutane backbone. This could potentially be achieved through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecule has two chiral centers, leading to potential for isomerism. The (2R,3S) notation indicates the absolute configuration of these chiral centers . The molecule’s 3D structure can be analyzed using techniques like X-ray diffraction .Chemical Reactions Analysis

The presence of the amino and hydroxyl groups makes the molecule polar and capable of participating in a variety of chemical reactions. For example, the amino group can act as a nucleophile in substitution or addition reactions, or it can be protonated to form a positively charged ammonium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with similar configurations (like (2R,3S) or (2S,3S)) can have different physical properties .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

(Pigza, Quach, & Molinski, 2009) reported the stereoselective syntheses of fluorinated amino acids, utilizing a conceptually simple transformation from 4,4,4-trifluoro-3-methylbutanoic acid. This process illustrates the chemical versatility and potential of fluorinated compounds in synthesizing valuable amino acids for various applications.

Anticancer Drug Development

(Basu Baul, Basu, Vos, & Linden, 2009) explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, showcasing their potential as anticancer drugs. The study underscores the role of fluorinated compounds in the design and development of new therapeutic agents.

Advances in NMR Technology

(Tressler & Zondlo, 2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as sensitive applications in 19F NMR, facilitating the study of peptides in medicinal chemistry. This highlights the significance of fluorinated compounds in enhancing the sensitivity and resolution of NMR studies.

Environmental and Health Implications

(Ruan, Lin, Wang, Liu, & Jiang, 2015) identified novel polyfluorinated ether sulfonates in municipal sewage sludge in China, indicating the environmental presence and persistence of fluorinated compounds. This research emphasizes the need for understanding the environmental behaviors and potential adverse effects of these substances.

Methodological Advancements in Synthesis

(Han, Takeda, Liu, Konno, Abe, Hiramatsu, Moriwaki, & Soloshonok, 2019) disclosed a method for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, demonstrating the utility of fluorinated compounds in drug design as bioisosteres of leucine moiety.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include studying its potential applications in various fields, such as pharmaceuticals or materials science. Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its reactivity .

Propiedades

IUPAC Name |

(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H/t2-,3+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGIIRXNIZILNM-MUWMCQJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide](/img/structure/B2778351.png)

![[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2778353.png)